molecular formula C18H25N5O3 B1405657 tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate CAS No. 1449117-76-3

tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate

Cat. No.: B1405657
CAS No.: 1449117-76-3
M. Wt: 359.4 g/mol
InChI Key: SGKFYPZPKOXSKM-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H25N5O3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate, with the CAS number 1449117-76-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C18H25N5O3
  • Molecular Weight : 359.42 g/mol
  • Structure : The compound features a piperazine core substituted with a pyridine and a hydroxymethyl-pyrazole moiety, which may contribute to its biological interactions.

Biological Activity

The biological activity of the compound is primarily linked to its interactions with various biological targets, including enzymes and receptors.

1. Kinase Inhibition

Recent studies have indicated that piperazine derivatives exhibit significant inhibitory activity against various kinases. For example, compounds similar to this compound have shown potential as inhibitors of CDK6, a cyclin-dependent kinase involved in cell cycle regulation . The interaction of these compounds with the kinase's hinge region is crucial for their inhibitory effect.

2. Anticancer Activity

The compound has been investigated for its anticancer properties. A study focusing on pyrazole derivatives suggested that modifications in the structure could enhance cytotoxicity against cancer cell lines by inducing apoptosis . The presence of the hydroxymethyl group may enhance solubility and bioavailability, contributing to improved therapeutic effects.

3. Neuroprotective Effects

There is emerging evidence that piperazine-containing compounds can exert neuroprotective effects. Research has highlighted their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The specific mechanism by which this compound exerts these effects requires further investigation.

Case Studies

Several case studies have explored the biological implications of similar compounds:

Case Study 1: Inhibition of Kinases

A study evaluated a series of piperazine derivatives for their ability to inhibit mutant forms of protein tyrosine kinases, which are implicated in various cancers. The findings demonstrated that certain substitutions on the piperazine ring enhanced selectivity and potency against specific mutations .

Case Study 2: Antitumor Activity

In vitro studies on related compounds showed significant inhibition of tumor cell proliferation in breast and lung cancer models. The mechanism was linked to cell cycle arrest and apoptosis induction, suggesting that structural modifications could lead to more effective anticancer agents .

Properties

IUPAC Name

tert-butyl 4-[2-[4-(hydroxymethyl)pyrazol-1-yl]pyridin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-18(2,3)26-17(25)22-8-6-21(7-9-22)15-4-5-19-16(10-15)23-12-14(13-24)11-20-23/h4-5,10-12,24H,6-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKFYPZPKOXSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)N3C=C(C=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate
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tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate
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tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate
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tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate
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tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-(2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate

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